molecular formula C13H24N2O2 B6610493 tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2769698-71-5

tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No. B6610493
M. Wt: 240.34 g/mol
InChI Key: RLWUEZNOKJVPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate (TBMA) is an organic compound belonging to a class of compounds known as spirocyclic amines. TBMA is a versatile building block for the synthesis of a variety of bioactive compounds. It has been used in a wide range of applications, including as a chiral ligand in asymmetric synthesis and catalysis, as a drug candidate in drug discovery, and as a key intermediate in the synthesis of natural products. TBMA has been studied extensively in recent years due to its unique properties, such as its ability to form intramolecular hydrogen bonds and its low basicity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with methylamine.

Starting Materials
tert-butyl 4-azaspiro[2.5]octane-4-carboxylate, methylamine

Reaction
Add tert-butyl 4-azaspiro[2.5]octane-4-carboxylate to a reaction flask, Add methylamine to the reaction flask, Heat the reaction mixture to 80-100°C for 24 hours, Cool the reaction mixture to room temperature, Extract the product with ethyl acetate, Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure, Purify the product by column chromatography using a suitable solvent system

Mechanism Of Action

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate is a versatile building block for the synthesis of a variety of bioactive compounds. It has been used in a wide range of applications, including as a chiral ligand in asymmetric synthesis and catalysis, as a drug candidate in drug discovery, and as a key intermediate in the synthesis of natural products. It has been shown to form intramolecular hydrogen bonds, which can be used to control the structure and reactivity of the molecule. tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate also has low basicity, which can be used to control the reactivity of the molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate are not well understood. It is known to form intramolecular hydrogen bonds, which can be used to control the structure and reactivity of the molecule. It has also been suggested that tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate may interact with certain proteins and enzymes, which could potentially lead to biological activity.

Advantages And Limitations For Lab Experiments

The main advantage of using tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate in lab experiments is its versatility. It can be used as a chiral ligand in asymmetric synthesis and catalysis, as a drug candidate in drug discovery, and as a key intermediate in the synthesis of natural products. However, due to its low basicity, tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate may be prone to hydrolysis, which could limit its usefulness in certain applications.

Future Directions

The future directions for tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research should be conducted into its use as a chiral ligand in asymmetric synthesis and catalysis, as well as its use in the synthesis of polymers and catalysts for the synthesis of organic compounds. Finally, further research should be conducted into its use as a key intermediate in the synthesis of natural products.

Scientific Research Applications

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric synthesis and catalysis, as a drug candidate in drug discovery, and as a key intermediate in the synthesis of natural products. tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate has also been used in the synthesis of polymers, in the preparation of catalysts for the synthesis of organic compounds, and in the synthesis of pharmaceuticals.

properties

IUPAC Name

tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14-4)9-13(15)6-7-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWUEZNOKJVPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate

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